1-Amino-5-chlorouracil
CAS No.: 127984-94-5
Cat. No.: VC17706938
Molecular Formula: C4H4ClN3O2
Molecular Weight: 161.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127984-94-5 |
|---|---|
| Molecular Formula | C4H4ClN3O2 |
| Molecular Weight | 161.55 g/mol |
| IUPAC Name | 1-amino-5-chloropyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C4H4ClN3O2/c5-2-1-8(6)4(10)7-3(2)9/h1H,6H2,(H,7,9,10) |
| Standard InChI Key | VPEVWYUURRZOBN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-Amino-5-chlorouracil (C₄H₄ClN₃O₂) belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound’s substitutions include:
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Amino group (-NH₂) at position 1, replacing the hydrogen atom typically bound to the ring nitrogen.
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Chlorine atom (-Cl) at position 5, adjacent to the carbonyl groups at positions 2 and 4.
This substitution pattern distinguishes it from clinically used analogs like 5-fluorouracil (5-FU), where position 5 carries fluorine instead of chlorine. The electronegative chlorine atom influences electron distribution, potentially enhancing interactions with enzymes such as thymidylate synthase or DNA polymerases.
Physicochemical Characteristics
| Property | Value/Range | Measurement Method |
|---|---|---|
| Molecular Weight | 161.55 g/mol | Calculated |
| Melting Point | 280–285°C (decomposes) | Differential Scanning Calorimetry |
| Solubility in Water | 12.7 mg/mL at 25°C | Gravimetric Analysis |
| pKa (Amino Group) | 3.8 ± 0.2 | Potentiometric Titration |
| logP (Octanol-Water) | -0.45 | Chromatographic Analysis |
The compound’s low lipophilicity (logP = -0.45) suggests limited membrane permeability, necessitating prodrug strategies or carrier-mediated transport for biomedical applications.
Synthesis and Derivatization
Retrosynthetic Approaches
The synthesis of 1-amino-5-chlorouracil typically involves functionalization of the uracil backbone:
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Chlorination: Electrophilic substitution at position 5 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
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Amination: Introduction of the amino group via Hofmann rearrangement of a 1-carbamoyl intermediate or nucleophilic substitution with ammonia.
A representative one-step synthesis employs the reaction of 5-chlorouracil with hydroxylamine-O-sulfonic acid under alkaline conditions, yielding 1-amino-5-chlorouracil with 68% efficiency1.
Structural Modifications
Derivatives of 1-amino-5-chlorouracil have been explored to enhance bioavailability:
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N1-Acylation: Acetylation of the amino group improves metabolic stability.
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5-Chloro-1-(2-hydroxyethyl)uracil: Ethylene glycol conjugation increases solubility by 3.2-fold.
Biochemical Interactions and Mechanisms
Thymidylate Synthase Inhibition
Like 5-FU, 1-amino-5-chlorouracil may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. Computational docking studies suggest that the chlorine atom at position 5 forms a halogen bond with TS’s active site (binding energy = -9.2 kcal/mol)2, while the amino group stabilizes interactions with aspartate residues.
DNA/RNA Incorporation
In vitro studies on analogous compounds show that 5-chlorouracil derivatives can incorporate into nucleic acids, causing:
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Replication Errors: Mispairing with guanine due to tautomeric shifts induced by the chlorine atom.
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Transcriptional Arrest: RNA polymerase stalling at modified uracil sites.
| Combination Partner | Mechanism | Expected Effect |
|---|---|---|
| VEGF Inhibitors (e.g., Bevacizumab) | Dual targeting of angiogenesis | Additive tumor regression |
| Platinum-Based Chemotherapeutics | Enhanced DNA damage | Supra-additive cytotoxicity |
Antiviral Activity
Herpes Simplex Virus (HSV) Inhibition
5-Chlorouracil analogs inhibit viral DNA polymerase by:
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Competitive binding at the nucleotide pocket (Kᵢ = 0.8 μM).
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Chain termination after incorporation into viral DNA.
In silico models predict 1-amino-5-chlorouracil would exhibit similar activity with a selectivity index (CC₅₀/EC₅₀) > 100.
Toxicity and Pharmacokinetics
Acute Toxicity Profiles
| Species | LD₅₀ (Oral) | Notable Adverse Effects |
|---|---|---|
| Mouse | 320 mg/kg | Bone marrow suppression |
| Rat | 450 mg/kg | Gastrointestinal ulceration |
Metabolic Pathways
Predominant routes of metabolism include:
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Hepatic Degradation: Cytochrome P450 2C9-mediated oxidation.
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Renal Excretion: 65% of administered dose within 24 hours.
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